Cas no 94209-24-2 (ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate)

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate structure
94209-24-2 structure
Nome del prodotto:ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
Numero CAS:94209-24-2
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD03960606
CID:2131164
PubChem ID:2374374

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
    • Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester (7CI)
    • CCG-305131
    • BS-48113
    • D85559
    • HMS1407H21
    • 1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
    • AKOS015969508
    • BWTLOAULVWBENQ-UHFFFAOYSA-N
    • Ethyl 1,3-diphenylpyrazole-5-carboxylate
    • Z53848029
    • Enamine_004751
    • CS-0161857
    • ethyl 2,5-diphenylpyrazole-3-carboxylate
    • DB-370095
    • 94209-24-2
    • SCHEMBL16112468
    • MDL: MFCD03960606
    • Inchi: 1S/C18H16N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
    • Chiave InChI: BWTLOAULVWBENQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1)OCC

Proprietà calcolate

  • Massa esatta: 292.121177757g/mol
  • Massa monoisotopica: 292.121177757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 362
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 44.1Ų

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
K04958-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
5g
$850 2024-06-05
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
MY1372-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
5g
$1435 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232497-5g
Ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
5g
¥11821.00 2024-04-24
eNovation Chemicals LLC
K04958-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
1g
$215 2025-02-28
eNovation Chemicals LLC
K04958-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 >95%
1g
$215 2025-02-19
Chemenu
CM362790-250mg
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%+
250mg
$191 2024-07-19
Chemenu
CM362790-5g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%+
5g
$1361 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VZ984-1g
ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate
94209-24-2 95%
1g
3550.0CNY 2021-07-17
Aaron
AR01JJA4-250mg
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
94209-24-2 95%
250mg
$189.00 2025-02-11
1PlusChem
1P01JJ1S-250mg
1H-Pyrazole-5-carboxylic acid, 1,3-diphenyl-, ethyl ester
94209-24-2 95%
250mg
$439.00 2024-04-19

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Product class 1: pyrazoles
Stanovnik, B.; Svete, J., Science of Synthesis, 2002, 12, 15-225

Metodo di produzione 2

Condizioni di reazione
Riferimento
Microwave-assisted 1,3-dipolar cycloaddition reactions of nitrilimines and nitrile oxides
Kaddar, Hafida; Hamelin, Jack; Benhaoua, Hadj, Journal of Chemical Research, 1999, (12), 718-719

Metodo di produzione 3

Condizioni di reazione
Riferimento
Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure
Martins, Marcos A. P.; Freitag, Rogerio A.; Da Rosa, Adriano; Flores, Alex F. C.; Zanatta, Nilo; et al, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Ethanol ;  5 h, reflux
Riferimento
New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine
Schmidt, Andreas; Habeck, Tobias; Kindermann, Markus Karl; Nieger, Martin, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid Solvents: Ethanol ;  rt; 2 h, 85 °C
Riferimento
La(OTf)3-catalysed one-pot synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives and evaluation of their light emitting properties
Sharma, Shubham; Paul, Avijit Kumar; Singh, Virender, New Journal of Chemistry, 2020, 44(3), 684-694

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Dimethylformamide ,  Water ;  2 - 5 h, rt; rt → reflux; 3 h, reflux
Riferimento
Synthesis of bromodifluoromethyl substituted pyrazoles and isoxazoles
Yang, Xueyan; Shui, Shengxia; Chen, Xi; He, Haiou; Wu, Fanhong, Journal of Fluorine Chemistry, 2010, 131(3), 426-432

Metodo di produzione 7

Condizioni di reazione
Riferimento
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones
Pereira, Genilson S.; Mittersteiner, Mateus ; Bonacorso, Helio G.; Martins, Marcos A. P. ; Zanatta, Nilo, ACS Omega, 2023, 8(19), 17274-17287

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Methanol ;  overnight, 65 °C
Riferimento
Functionalized heterocyclic scaffolds derived from Morita-Baylis-Hillman Acetates
Zhu, Huajian; Shao, Nana; Chen, Tong; Zou, Hongbin, Chemical Communications (Cambridge, 2013, 49(70), 7738-7740

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Ethanol ;  rt → 80 °C; 3 h, 80 °C
Riferimento
Histone deacetylase inhibitors for treatment of Neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  1 h, rt
Riferimento
Application of Photoclick Chemistry for the Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition between Alkynes and Nitrilimines Generated In Situ
Remy, Richard ; Bochet, Christian G., European Journal of Organic Chemistry, 2018, 2018(3), 316-328

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: O-Methylhydroxylamine hydrochloride Solvents: Ethanol ;  3 h, rt
1.2 3 h, rt; 10 h, reflux
Riferimento
One-Pot Synthesis of Highly Substituted 1H-Pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines
Zhai, Jiao-Jiao; Gu, Chun-Hui; Guo, Ying; Liao, Dao-Hua; Zhu, Dun-Ru; et al, Journal of Heterocyclic Chemistry, 2016, 53(3), 840-848

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Ethanol ;  30 min, rt
1.2 rt; overnight, rt
Riferimento
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline
Lei, Peng; Zhang, Xuebo; Xu, Yan; Xu, Gaofei; Liu, Xili; et al, Chemistry Central Journal, 2016, 10,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetonitrile ;  24 h, 80 °C
Riferimento
New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids
Herrera, Alberto Gomez; Schmitt, Etienne; Panossian, Armen ; Vors, Jean-Pierre; Pazenok, Sergii; et al, Journal of Fluorine Chemistry, 2018, 214, 17-23

Metodo di produzione 14

Condizioni di reazione
Riferimento
Histone deacetylase inhibitors and compositions and methods of use thereof
, United States, , ,

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Raw materials

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Preparation Products

ethyl 1,3-diphenyl-1H-pyrazole-5-carboxylate Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.